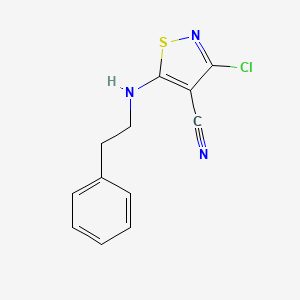
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile (CIP), also known as 4-Isothiazolecarbonitrile, is a novel compound used in various scientific research applications. CIP has been widely studied due to its unique properties, including its ability to act as a potent agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of a variety of physiological processes. CIP is also known for its ability to act as a competitive inhibitor of the enzyme glutathione-S-transferase (GST). In addition, CIP has been studied for its potential use as an antidepressant, antipsychotic, and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Derivative Synthesis
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile, as part of isothiazole derivatives, plays a significant role in various organic synthesis reactions. Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to the formation of 3-amino-substituted derivatives. This study highlights the versatility of isothiazole derivatives in synthesizing amino-substituted products, with specific conditions leading to the cleavage or retention of the isothiazole ring depending on the nucleophilicity of the dialkylamine used (Kalogirou & Koutentis, 2014).
Structural and Optical Properties
The investigation into the structural and optical properties of isothiazole derivatives, including those similar to this compound, reveals their potential in the development of novel electronic and optical materials. Ali et al. (2022) conducted a study on 1,4-Bis(p-tolylamino)-6,7-dichloroanthraquinone derivatives, showcasing the importance of electron-donating groups in lowering the optical band gap and enhancing the absorption in the UV–VIS region. These properties suggest the applicability of such derivatives in solar cell technology and optoelectronic applications (Ali et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile is the Serine/threonine-protein kinase PLK1 . This enzyme plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase PLK1, by binding to its active site. This interaction can inhibit the kinase activity of PLK1, leading to alterations in cell cycle progression and DNA damage response . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell cycle regulation and DNA damage response. By inhibiting PLK1, the compound can disrupt the normal progression of the cell cycle and alter the cellular response to DNA damage . The downstream effects of these disruptions can include cell cycle arrest, apoptosis, or other forms of cell death.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with PLK1. By inhibiting this kinase, the compound can induce cell cycle arrest, potentially leading to apoptosis or other forms of cell death . These effects can be beneficial in the context of cancer therapy, where inducing cell death in cancer cells is a desired outcome.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Moreover, the compound’s action can also be influenced by the characteristics of the biological environment, including cell type, cell state, and the presence of other signaling molecules .
Eigenschaften
IUPAC Name |
3-chloro-5-(2-phenylethylamino)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-11-10(8-14)12(17-16-11)15-7-6-9-4-2-1-3-5-9/h1-5,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLGJEONPMUAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)
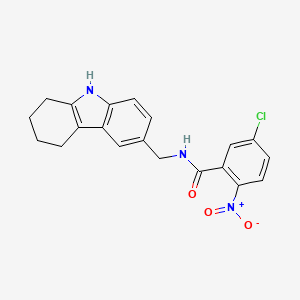

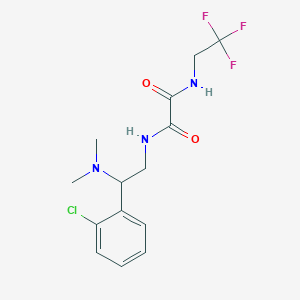
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)
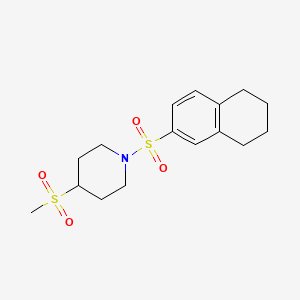

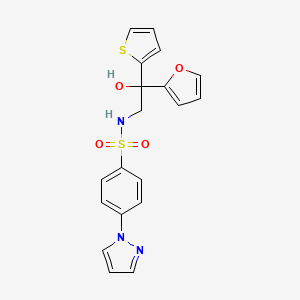
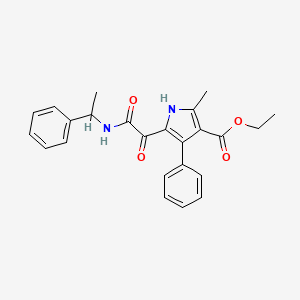

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)